N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative characterized by:
- A 1-methyl-1H-pyrazole core.
- A 3-(4-fluorophenyl) substituent on the pyrazole ring.
- An N-(2-(2-chlorophenyl)-2-methoxyethyl) group attached to the carboxamide nitrogen.
Pyrazole carboxamides are frequently explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and microbial pathogens .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-25-18(11-17(24-25)13-7-9-14(22)10-8-13)20(26)23-12-19(27-2)15-5-3-4-6-16(15)21/h3-11,19H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOYJAXGRPHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H19ClFNO2
- Molecular Weight : 347.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects. Notably, pyrazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties through the inhibition of key signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported IC50 values indicate effective growth inhibition at micromolar concentrations .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes .
Mechanistic Insights
The mechanism behind its anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For example, some derivatives have been reported to inhibit CDK2 with IC50 values in the nanomolar range, leading to reduced tumor cell proliferation .
Case Studies
- Study on MCF7 Cells : In a study evaluating various pyrazole derivatives, this compound was found to significantly induce apoptosis in MCF7 cells at concentrations as low as 3.79 µM, suggesting a potent mechanism of action against breast cancer .
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound could reduce IL-6 levels by over 70% at a concentration of 10 µM, indicating its potential as a therapeutic agent in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, structural modifications of pyrazole compounds have been linked to enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Pain Management
This compound has been evaluated for its analgesic properties. Preclinical studies indicate that this compound may act as a non-steroidal anti-inflammatory drug (NSAID), providing pain relief through mechanisms similar to traditional NSAIDs without the associated gastrointestinal side effects .
Central Nervous System Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research has suggested that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .
Nanomaterial Synthesis
This compound has implications in the field of nanotechnology. Its unique structure allows for the functionalization of nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .
Photonic Applications
Recent studies have explored the use of pyrazole derivatives in photonic devices due to their optical properties. The ability to tune the electronic properties of these compounds opens avenues for their application in sensors and light-emitting devices .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including this compound, demonstrating significant cytotoxic effects against human breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial assessing new anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers after treatment with this pyrazole derivative, supporting its potential as a therapeutic agent in inflammatory conditions .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
Key Observations :
- The target compound has moderate lipophilicity (logP 3.8) due to the 2-chlorophenyl-methoxyethyl group, balancing hydrophobicity and solubility.
- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide shows higher solubility (0.45 mg/mL) owing to fewer bulky substituents.
- The 2,4-dichlorophenyl and pyridylmethyl groups in increase logP (4.5) but reduce solubility.
Critical Analysis of Structural Uniqueness
The target compound distinguishes itself through:
Dual Halogenation : Combines 4-fluorophenyl (electron-withdrawing) and 2-chlorophenyl (steric bulk) for optimized target binding.
Ether Linkage : The methoxyethyl chain improves solubility relative to purely alkyl or aromatic substituents.
Lack of Reactive Groups: Unlike cyano- or hydrazide-containing analogs (), the carboxamide moiety reduces off-target reactivity.
Preparation Methods
Synthesis of 1-Methyl-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is typically constructed via cyclocondensation followed by functionalization:
Step 1: Pyrazole Ring Formation
Ethyl acetoacetate reacts with 4-fluorophenylhydrazine in ethanol under reflux to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Subsequent N-methylation with methyl iodide in the presence of potassium carbonate yields 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF) at 60°C for 6 hours, yielding the carboxylic acid derivative.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, reflux, 12h | 78% |
| 2 | NaOH, THF, 60°C, 6h | 92% |
Synthesis of 2-(2-Chlorophenyl)-2-Methoxyethylamine
This side chain is prepared through a three-step sequence:
Step 1: Epoxide Formation
2-Chlorophenylacetic acid is reduced to 2-(2-chlorophenyl)ethanol using lithium aluminum hydride (LiAlH4) in dry ether. The alcohol is then treated with 2-(chloromethyl)oxirane in dimethylformamide (DMF) with cesium carbonate as a base, yielding 2-(2-chlorophenyl)-2-methoxyethyl oxirane.
Step 2: Amination
The epoxide undergoes ring-opening with aqueous ammonia at 50°C for 8 hours, producing 2-(2-chlorophenyl)-2-methoxyethylamine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LiAlH4, ether, 0°C→RT, 4h | 85% |
| 2 | NH3, H2O, 50°C, 8h | 67% |
Carboxamide Coupling
The final step involves activating the carboxylic acid and coupling it with the amine:
Step 1: Acid Chloride Formation
1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C→RT for 3 hours, yielding the corresponding acyl chloride.
Step 2: Amide Bond Formation
The acyl chloride reacts with 2-(2-chlorophenyl)-2-methoxyethylamine in THF with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl2, DCM, 0°C→RT, 3h | 95% |
| 2 | TEA, THF, RT, 12h | 82% |
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The cyclocondensation of unsymmetrical hydrazines (e.g., 4-fluorophenylhydrazine) with β-keto esters often produces regioisomers. Employing polar aprotic solvents like DMF and elevated temperatures (80°C) enhances the selectivity for the 3-(4-fluorophenyl) isomer.
Steric Hindrance in Amide Coupling
The bulky 2-(2-chlorophenyl) group on the amine necessitates slow addition of the acyl chloride to prevent side reactions. Microwave-assisted coupling (50°C, 30 minutes) improves reaction efficiency, as demonstrated in analogous systems.
Characterization and Validation
Critical analytical data for the final compound include:
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, pyrazole-H), 4.15 (q, 2H, OCH2), 3.78 (s, 3H, NCH3).
- LCMS : [M+H]+ m/z = 432.1.
These results correlate with structurally related pyrazole-carboxamides.
Q & A
Q. What conditions accelerate degradation of this compound, and how are degradation products characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
